3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities. This compound features a pyrazole ring, a piperazine ring, and a chromen-2-one moiety, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the pyrazole core. This can be achieved through the reaction of hydrazine with appropriate ketones or aldehydes under acidic or basic conditions. The resulting pyrazole derivative is then coupled with piperazine and subsequently reacted with chromen-2-one derivatives to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of handling high temperatures and pressures. The use of catalysts and optimized reaction conditions would be crucial to achieve high yields and purity. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chromen-2-one moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.
Substitution: : The pyrazole ring can undergo substitution reactions to introduce different substituents, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Piperazine derivatives with different functional groups.
Substitution: : Substituted pyrazoles with varying biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Potential therapeutic applications in treating diseases like malaria, leishmaniasis, and cancer.
Industry: : Utilized in the development of new drugs and chemical intermediates.
Mechanism of Action
The mechanism by which 3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
Pyrazole derivatives: : Known for their diverse pharmacological effects.
Chromen-2-ones: : Exhibiting various biological activities.
Piperazine derivatives: : Used in the development of pharmaceuticals and other chemicals.
Properties
IUPAC Name |
3-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-17-23(18(2)29(26-17)20-9-4-3-5-10-20)27-12-14-28(15-13-27)24(30)21-16-19-8-6-7-11-22(19)32-25(21)31/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIMXSMYTISICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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